6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Overview
Description
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a chemical compound with the molecular weight of 164.21 . It has been identified as a potential therapeutic agent in various studies .
Molecular Structure Analysis
The IUPAC name of this compound is 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one . Its InChI code is 1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11) .Physical and Chemical Properties Analysis
This compound is an off-white solid .Scientific Research Applications
Tautomerism and Structural Studies
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one has been subject to theoretical studies regarding its tautomeric forms. Computational approaches have been used to establish the most stable tautomer, aligning with experimental data. This research provides insights into the compound's molecular structure and behavior (Pérez Medina, López, & Claramunt, 2006).
Crystallographic Analysis
Crystallographic analysis of this compound has revealed its structural features in detail. This includes insights into its space group, unit cell parameters, and molecular bonding, contributing to a deeper understanding of its physical properties (Claramunt et al., 2006).
Chemical Reactions and Derivatives
The compound has been a focus in studies exploring its reactions to form various derivatives. These studies are crucial for understanding its chemical reactivity and potential applications in synthesizing new compounds with diverse chemical properties (Strakova et al., 2009).
Catalysis and Synthesis
Research has also been conducted on using this compound in catalytic processes and synthesis of new molecules. This research is significant for the development of new synthetic methods and the discovery of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Bovens, Togni, & Venanzi, 1993).
Biological Activity and Medicinal Chemistry
While avoiding specifics on drug use and side effects, it's noteworthy that the compound has been investigated for its potential biological activity. For instance, its derivatives have been explored as inhibitors in medicinal chemistry, contributing to the development of new therapeutic agents (Cantini et al., 2021).
Mechanism of Action
Target of Action
The primary target of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for drugs designed to treat diseases like COVID-19 .
Mode of Action
The compound interacts with the SARS-CoV-2 Mpro in a way that inhibits its activity . This interaction disrupts the normal function of the protease, preventing the virus from replicating within the host cell .
Biochemical Pathways
By inhibiting the SARS-CoV-2 Mpro, the compound interferes with the viral life cycle. The virus is unable to replicate and produce new virions, which halts the spread of the infection within the host .
Result of Action
The result of the compound’s action is a reduction in viral replication. By inhibiting the SARS-CoV-2 Mpro, the compound prevents the virus from proliferating within the host. This can help to limit the severity of the infection and potentially halt its progression .
Biochemical Analysis
Biochemical Properties
It has been found that similar indazole derivatives can interact with various enzymes and proteins . For instance, some indazole derivatives have been found to inhibit the SARS-CoV-2 main protease (Mpro), a key enzyme in the life cycle of the SARS-CoV-2 virus .
Cellular Effects
Some studies suggest that similar indazole derivatives can have significant effects on cellular processes . For example, certain indazole derivatives have been found to exhibit cytotoxic activity against human laryngeal carcinoma Hep2 cells .
Molecular Mechanism
Studies on similar indazole derivatives suggest that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-indazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOAXGPGVISHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.